molecular formula C10H12OS2 B1595712 4-(2-Methyl-1,3-dithiolan-2-yl)phenol CAS No. 22068-57-1

4-(2-Methyl-1,3-dithiolan-2-yl)phenol

Cat. No.: B1595712
CAS No.: 22068-57-1
M. Wt: 212.3 g/mol
InChI Key: QTPANKHZSIPRCL-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a chemical compound with the molecular formula C10H12OS2 and a molecular weight of 212.34 g/mol. This compound is characterized by a phenol group attached to a 2-methyl-1,3-dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol typically involves the reaction of phenol with 2-methyl-1,3-dithiolan-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyl-1,3-dithiolan-2-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as hydroxylated derivatives.

Scientific Research Applications

4-(2-Methyl-1,3-dithiolan-2-yl)phenol has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

  • Industry: It is utilized in the development of new materials and chemical products, including polymers and pharmaceuticals.

Mechanism of Action

4-(2-Methyl-1,3-dithiolan-2-yl)phenol is structurally similar to other dithiolane derivatives, such as 2,2-dimethyl-1,3-dithiolan-4-yl)methanol and 2-(1,3-dithiolan-2-yl)-3-methyl-1H-indole. its unique phenol group and methyl substitution confer distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-dithiolan-4-yl)methanol

  • 2-(1,3-dithiolan-2-yl)-3-methyl-1H-indole

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Properties

IUPAC Name

4-(2-methyl-1,3-dithiolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPANKHZSIPRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SCCS1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176557
Record name Phenol, p-(2-methyl-1,3-dithiolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22068-57-1
Record name Phenol, p-(2-methyl-1,3-dithiolan-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022068571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(2-methyl-1,3-dithiolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methyl-1,3-dithiolan-2-yl)phenol
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4-(2-Methyl-1,3-dithiolan-2-yl)phenol
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4-(2-Methyl-1,3-dithiolan-2-yl)phenol
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4-(2-Methyl-1,3-dithiolan-2-yl)phenol

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